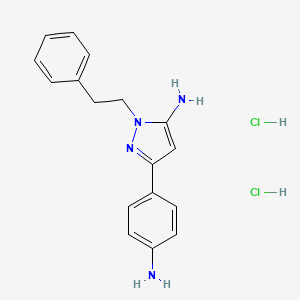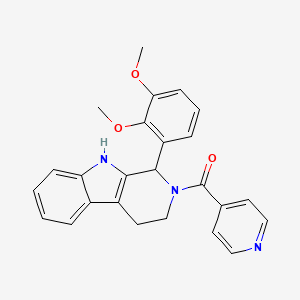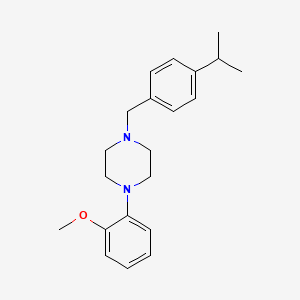
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride, also known as A-438079, is a small molecule inhibitor of the P2X7 receptor. It is widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes.
Mécanisme D'action
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride binds to the orthosteric site of the P2X7 receptor and inhibits its function by preventing the opening of the ion channel and the release of intracellular calcium and other signaling molecules. This compound is highly selective for the P2X7 receptor and does not affect other P2X receptors or other ion channels.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines from immune cells, including macrophages and microglia, and to reduce inflammation and pain in various animal models of disease. This compound has also been shown to protect neurons from excitotoxicity and to promote neuroprotection in animal models of neurodegenerative diseases. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride is a useful tool for studying the role of P2X7 receptor in various physiological and pathological processes. Its high selectivity and potency make it a valuable reagent for investigating the specific functions of P2X7 receptor in different cell types and tissues. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential off-target effects at high concentrations.
Orientations Futures
There are many potential future directions for research on 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride and the P2X7 receptor. Some of these include:
1. Development of more potent and selective inhibitors of the P2X7 receptor for therapeutic use in various diseases.
2. Investigation of the role of P2X7 receptor in the immune response to infectious diseases, such as COVID-19.
3. Study of the effects of P2X7 receptor inhibition on the gut microbiome and its potential therapeutic applications in gut-related disorders.
4. Investigation of the role of P2X7 receptor in the development and progression of various types of cancer and the potential use of P2X7 receptor inhibitors as anticancer agents.
5. Exploration of the interactions between P2X7 receptor and other signaling pathways and their potential implications for disease pathogenesis and treatment.
In conclusion, this compound is a valuable tool for studying the role of P2X7 receptor in various physiological and pathological processes. Its high selectivity and potency make it a valuable reagent for investigating the specific functions of P2X7 receptor in different cell types and tissues. Future research on this compound and the P2X7 receptor has the potential to lead to new therapeutic strategies for a wide range of diseases.
Méthodes De Synthèse
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with dihydrochloride salt of 2-aminoethanol to obtain this compound dihydrochloride.
Applications De Recherche Scientifique
3-(4-aminophenyl)-1-(2-phenylethyl)-1H-pyrazol-5-amine dihydrochloride is a potent and selective inhibitor of the P2X7 receptor, which is a ligand-gated ion channel that is widely expressed in various cell types, including immune cells, neurons, and glial cells. The P2X7 receptor has been implicated in a wide range of physiological and pathological processes, including inflammation, pain, neurodegeneration, and cancer. This compound has been used in numerous studies to investigate the role of P2X7 receptor in these processes.
Propriétés
IUPAC Name |
5-(4-aminophenyl)-2-(2-phenylethyl)pyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4.2ClH/c18-15-8-6-14(7-9-15)16-12-17(19)21(20-16)11-10-13-4-2-1-3-5-13;;/h1-9,12H,10-11,18-19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFFPAFSISRKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC(=N2)C3=CC=C(C=C3)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012319.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate](/img/structure/B6012330.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6012341.png)

![6-amino-3-(3,4-dichlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6012360.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)decanamide](/img/structure/B6012377.png)
![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6012381.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide](/img/structure/B6012389.png)
![4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6012393.png)
![1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine](/img/structure/B6012408.png)
